4-Amino-6-chlorocinnoline 4-Amino-6-chlorocinnoline
Brand Name: Vulcanchem
CAS No.: 18259-66-0
VCID: VC0181677
InChI: InChI=1S/C8H6ClN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12)
SMILES: C1=CC2=C(C=C1Cl)C(=CN=N2)N
Molecular Formula: C8H6ClN3
Molecular Weight: 179.607

4-Amino-6-chlorocinnoline

CAS No.: 18259-66-0

Cat. No.: VC0181677

Molecular Formula: C8H6ClN3

Molecular Weight: 179.607

* For research use only. Not for human or veterinary use.

4-Amino-6-chlorocinnoline - 18259-66-0

Specification

CAS No. 18259-66-0
Molecular Formula C8H6ClN3
Molecular Weight 179.607
IUPAC Name 6-chlorocinnolin-4-amine
Standard InChI InChI=1S/C8H6ClN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12)
Standard InChI Key FOLORJJGWIUWAW-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=CN=N2)N

Introduction

ParameterValue
Chemical Name4-Amino-6-chlorocinnoline
CAS Registry Number18259-66-0
Molecular FormulaC8H6ClN3
Molecular Weight179.61 g/mol
InChI KeyFOLORJJGWIUWAW-UHFFFAOYSA-N
Synonyms6-chlorocinnolin-4-amine; 6-chloro-4-cinnolinamine

Chemical Structure and Properties

The molecular structure of 4-Amino-6-chlorocinnoline consists of a cinnoline core with an amino group at position 4 and a chlorine atom at position 6. This specific substitution pattern contributes to its unique chemical behavior and potential applications in organic synthesis.

Structural Features

The cinnoline framework contains a benzene ring fused with a pyridazine ring, resulting in a planar, aromatic system. The amino group at position 4 can participate in hydrogen bonding interactions and nucleophilic reactions, while the chlorine atom at position 6 provides opportunities for further functionalization through nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

Chemical Properties

The chemical reactivity of 4-Amino-6-chlorocinnoline is primarily determined by its heterocyclic nature and the presence of amino and chloro substituents. The compound exhibits several important chemical characteristics:

  • The amino group at position 4 confers nucleophilic properties and can participate in acylation, alkylation, and other transformations.

  • The chlorine atom at position 6 serves as a leaving group in nucleophilic aromatic substitution reactions.

  • The nitrogen atoms in the cinnoline core can coordinate with metals, making the compound useful in coordination chemistry.

  • The aromatic system allows for electrophilic aromatic substitution reactions under appropriate conditions .

Physical Properties

Understanding the physical properties of 4-Amino-6-chlorocinnoline is essential for its handling, storage, and application in research settings.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-Amino-6-chlorocinnoline, with varying levels of efficiency and complexity.

Related Synthetic Procedures

CategoryDetails
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352
PictogramsGHS07

First Aid Measures

In case of exposure to 4-Amino-6-chlorocinnoline, appropriate first aid measures should be taken:

  • Inhalation: Remove victim to fresh air. In severe cases or if symptoms persist, seek medical attention.

  • Skin contact: Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.

  • Eye contact: Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep eye wide open while rinsing. Get medical attention.

  • Ingestion: Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

Applications and Research

4-Amino-6-chlorocinnoline has found applications in various fields, particularly in pharmaceutical research and organic synthesis.

Pharmaceutical Applications

The cinnoline scaffold, including derivatives like 4-Amino-6-chlorocinnoline, has been investigated for diverse biological activities. While specific research on 4-Amino-6-chlorocinnoline is limited in the provided search results, related aminoquinoline compounds (structurally similar to cinnolines) have shown antimalarial activity .

Research on similar heterocyclic compounds indicates that substituted cinnolines may possess antiproliferative activity against various cancer cell lines. For example, 2-substituted-4-amino-6-halogenquinolines, which share some structural features with 4-Amino-6-chlorocinnoline, have exhibited promising anticancer properties .

Chemical Building Block

The compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic systems. The amino and chloro groups provide sites for further functionalization, enabling the creation of diverse chemical libraries for pharmaceutical screening and materials science applications .

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich/SynthonixSY3H98B9723695%250 mg and others
GlpBioGF26952Research gradeVarious
Combi-BlocksQD-0390Research gradeVarious

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